5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid
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Overview
Description
5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid is a complex organic compound that belongs to the class of benzoisoquinoline derivatives This compound is characterized by its unique structure, which includes a nitro group, a dioxoisoquinoline moiety, and an isophthalic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid typically involves multiple steps:
Formation of the benzoisoquinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the benzoisoquinoline core using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with benzoyl chloride: The nitrobenzoisoquinoline is then reacted with benzoyl chloride in the presence of a base such as pyridine to form the benzoyl derivative.
Amidation with isophthalic acid: Finally, the benzoyl derivative is coupled with isophthalic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, thiols.
Hydrolysis conditions: Concentrated hydrochloric acid, sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted benzoisoquinoline derivatives.
Hydrolysis: Formation of isophthalic acid and the corresponding amine.
Scientific Research Applications
5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules and as a chemosensor for various ions.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid involves its interaction with biological macromolecules:
DNA Intercalation: The planar structure of the benzoisoquinoline moiety allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase Inhibition: The compound can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinoline-2(3H)-yl derivatives: These compounds share the benzoisoquinoline core but differ in the substituents attached to the core.
Isophthalic acid derivatives: Compounds with similar isophthalic acid cores but different functional groups attached.
Uniqueness
5-({3-[6-Nitro-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL]benzoyl}amino)isophthalic acid is unique due to its combination of a nitrobenzoisoquinoline moiety and an isophthalic acid core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H15N3O9 |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
5-[[3-(6-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H15N3O9/c31-23(28-16-10-14(26(34)35)9-15(11-16)27(36)37)13-3-1-4-17(12-13)29-24(32)19-6-2-5-18-21(30(38)39)8-7-20(22(18)19)25(29)33/h1-12H,(H,28,31)(H,34,35)(H,36,37) |
InChI Key |
WFDKIXSUEHKTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O)C(=O)NC5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
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